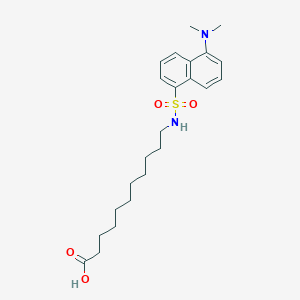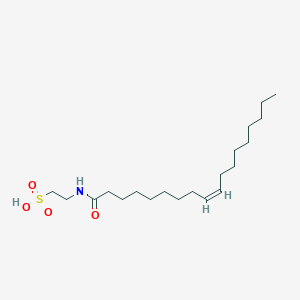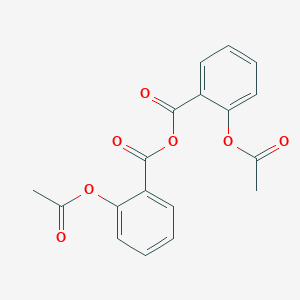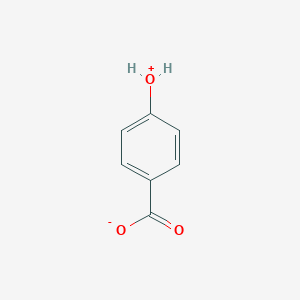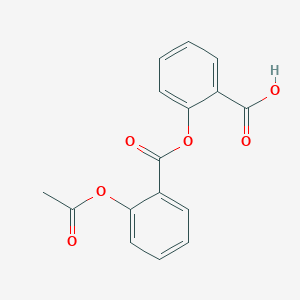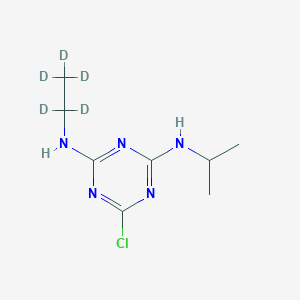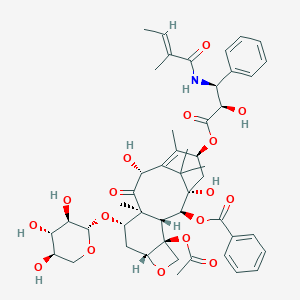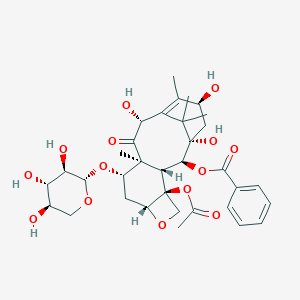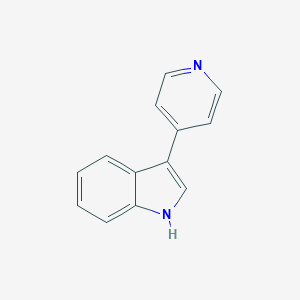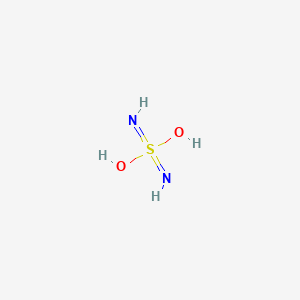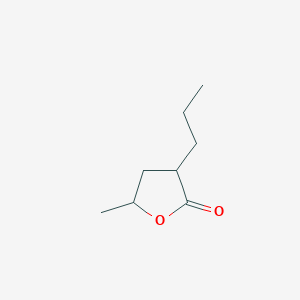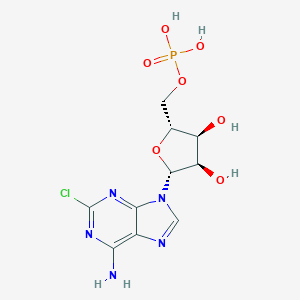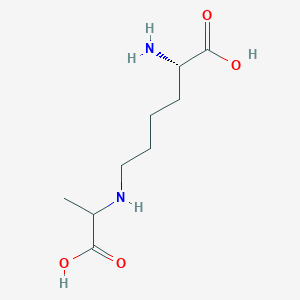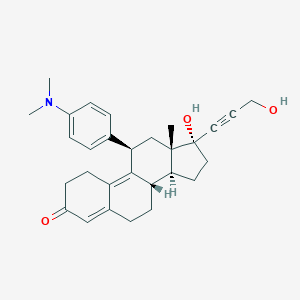
羟基米非司酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
科学研究应用
RU 42698 有几个科学研究应用:
作用机制
RU 42698 主要通过与糖皮质激素受体的相互作用发挥作用。它与内源性糖皮质激素竞争受体结合,从而抑制其活性。 这种机制类似于米非司酮,但 RU 42698 的具体作用和效力可能由于其结构差异而有所不同 . 涉及的分子靶标和途径包括糖皮质激素受体信号通路和相关的下游效应 .
安全和危害
Mifepristone may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection .
未来方向
准备方法
RU 42698 是通过米非司酮的羟基化合成的这可以通过在受控反应条件下使用各种羟基化剂来实现 . RU 42698 的工业生产方法没有得到广泛的记录,但它们可能遵循类似于实验室合成中使用的原理,并按比例放大以适应更大的生产量。
化学反应分析
RU 42698 经历了几种类型的化学反应,包括:
氧化: 羟基可以在特定条件下进一步氧化形成酮或醛。
还原: 该化合物可以进行还原反应以去除羟基或将其转化为其他官能团。
取代: 羟基可以使用适当的试剂和条件被其他官能团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
RU 42698 与米非司酮的其他代谢物相似,如 RU 42633(单脱甲基米非司酮)和 RU 42848(双脱甲基米非司酮) . 与这些化合物相比,RU 42698 在第 22 位有一个独特的羟基,这可能会影响其药代动力学特性和生物活性。 RU 42633、RU 42848 和 RU 42698 对糖皮质激素受体的亲和力分别为 61%、45% 和 48%,而米非司酮为 100% . 这突出了 RU 42698 在米非司酮代谢物中独特的特性。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxy mifepristone involves the conversion of mifepristone to its hydroxy derivative through a series of reactions.", "Starting Materials": ["Mifepristone"], "Reaction": [ "Step 1: Mifepristone is treated with lithium aluminum hydride (LiAlH4) in anhydrous ether to reduce the ketone group to an alcohol group.", "Step 2: The resulting alcohol group is then protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.", "Step 3: The protected alcohol group is then oxidized to a ketone group by reaction with pyridinium chlorochromate (PCC) in dichloromethane.", "Step 4: The tert-butyldimethylsilyl (TBDMS) group is then removed by reaction with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to give Hydroxy mifepristone as the final product." ] } | |
CAS 编号 |
105012-15-5 |
分子式 |
C29H35NO3 |
分子量 |
445.6 g/mol |
IUPAC 名称 |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1 |
InChI 键 |
ULLTWLWXPJPTQG-QYQUYBGJSA-N |
手性 SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
规范 SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
同义词 |
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one; RU 42698; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Mifepristone?
A1: Mifepristone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [] The research highlights several identified metabolites, including N-desmethyl-Mifepristone, 22-OH-Mifepristone (Hydroxy Mifepristone), N,N-didesmethyl-Mifepristone, and N-desmethyl-hydroxy-Mifepristone. [] This indicates that both hydroxylation and demethylation are key metabolic pathways for Mifepristone.
Q2: How do the analytical methods described in the research contribute to our understanding of Hydroxy Mifepristone?
A2: The research primarily focuses on developing and validating highly sensitive and specific analytical methods, such as UHPLC-QqQ-MS/MS and LC-MS/MS, for quantifying Mifepristone and its metabolites, including Hydroxy Mifepristone, in biological samples. [, ] These methods are crucial for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
